

Application Note: Structural Confirmation of Fonturacetam Hydrazide via Nuclear Magnetic Resonance (NMR) Spectroscopy

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Compound of Interest

Compound Name: *Phenylpiracetam hydrazide*

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Abstract

This application note provides a comprehensive, in-depth guide for the structural confirmation of fonturacetam hydrazide (2-(2-oxo-4-phenylpyrrolidin-1-yl)acetohydrazide) using Nuclear Magnetic Resonance (NMR) spectroscopy.^{[1][2]} Aimed at researchers, chemists, and drug development professionals, this document details the necessary protocols, from sample preparation to advanced 2D NMR data interpretation. By explaining the causality behind experimental choices and grounding the methodology in authoritative sources, this guide serves as a practical and educational resource for ensuring the identity and purity of this nootropic compound.

Introduction: The Imperative for Structural Verification

Fonturacetam hydrazide, a derivative of the nootropic phenylpiracetam, is distinguished by the replacement of the amide group with a hydrazide moiety.^{[2][3]} This modification significantly alters its chemical properties and potential pharmacological profile.^[3] As with any synthesized active pharmaceutical ingredient (API) or research chemical, unambiguous structural confirmation is a cornerstone of scientific integrity and regulatory compliance. It ensures that the molecule under investigation is indeed the intended compound, free from significant impurities or structural isomers.

NMR spectroscopy stands as the preeminent technique for the structural elucidation of organic molecules in solution.^[4] Its ability to probe the chemical environment of individual nuclei (primarily ¹H and ¹³C) provides a detailed atomic-level blueprint of the molecule. This guide outlines a systematic approach using 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to unequivocally confirm the molecular structure of fonturacetam hydrazide.

Principle of NMR-based Structural Elucidation

The structural analysis workflow leverages a suite of NMR experiments to build a complete picture of the molecule.

- ¹H NMR: Provides information on the number and type of hydrogen atoms, their electronic environment, and their proximity to other protons through spin-spin coupling.^[5]
- ¹³C NMR: Reveals the number and type of carbon atoms in the molecule, including quaternary carbons often invisible in other analyses.^[6]
- COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH), allowing for the tracing of proton networks within spin systems.^{[7][8]}
- HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to, providing definitive ¹H-C one-bond connections.^[9]
- HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range correlations between protons and carbons, typically over two or three bonds (²JCH, ³JCH). This is crucial for connecting different spin systems and identifying the positions of quaternary carbons and heteroatoms.^{[7][9]}

By integrating the data from these experiments, a researcher can systematically piece together the molecular fragments and confirm the overall connectivity, validating the structure of fonturacetam hydrazide.

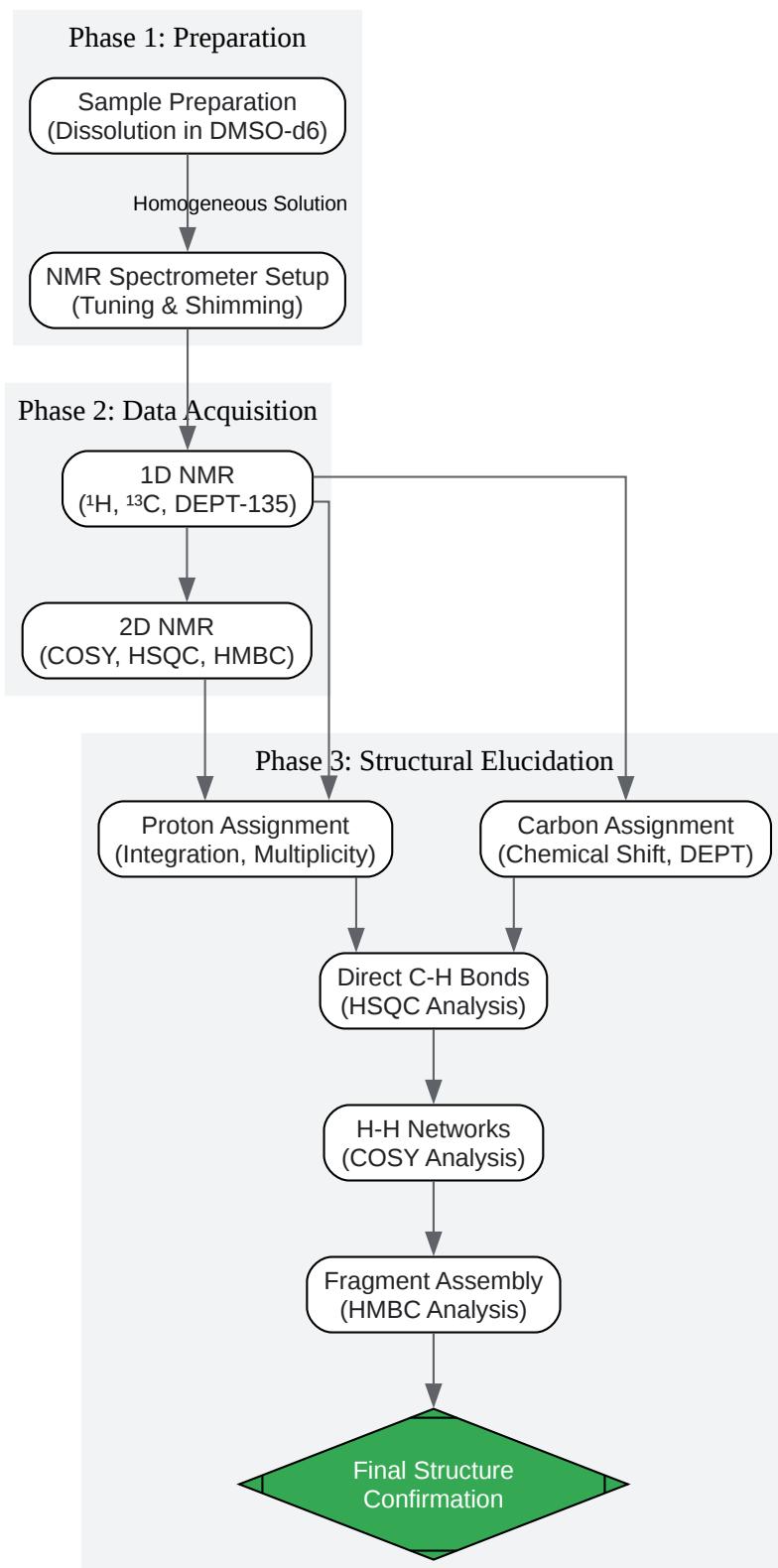
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Fig. 1: Workflow for NMR-based structural confirmation.

Experimental Protocol

Materials and Equipment

- Sample: Synthesized Fonturacetam Hydrazide (purity >98%).
- Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d6), 99.9 atom % D.
 - Rationale: Fonturacetam hydrazide's polarity makes it highly soluble in DMSO. The solvent's residual proton signal (~2.50 ppm) and carbon signal (~39.5 ppm) are well-defined and do not typically overlap with signals of interest. The NH and NH₂ protons are observable in DMSO-d6 as they exchange slowly, which is critical for confirming the hydrazide group.
- Internal Standard (Optional): Tetramethylsilane (TMS) at 0.0 ppm. Most modern spectrometers reference the solvent signal.
- Equipment:
 - 5 mm NMR tubes of good quality.[\[10\]](#)
 - Vortex mixer.
 - Pipettes.
 - NMR Spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Step-by-Step Sample Preparation

- Weighing: Accurately weigh 10-15 mg of fonturacetam hydrazide for ¹H NMR and 2D experiments. For a dedicated ¹³C NMR spectrum, a higher concentration of 20-50 mg is recommended to improve the signal-to-noise ratio in a shorter time.[\[11\]](#)[\[12\]](#)
- Dissolution: Place the sample in a small, clean vial. Add approximately 0.6-0.7 mL of DMSO-d6.[\[13\]](#)
- Homogenization: Vortex the vial until the sample is completely dissolved. A clear, homogeneous solution free of particulate matter is essential for high-quality spectra, as solids can disrupt the magnetic field homogeneity.[\[12\]](#)[\[14\]](#)

- Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. Ensure the sample height is adequate (minimum of 4 cm or ~0.6 mL).[10][14]
- Labeling: Clearly label the NMR tube with a unique identifier.

NMR Data Acquisition

The following are typical parameters for a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

- Instrument Setup: Insert the sample, lock onto the deuterium signal of DMSO-d6, and shim the magnetic field to achieve optimal homogeneity (narrow, symmetrical solvent peak).
- ^1H NMR: Acquire a standard 1D proton spectrum. Key parameters include a 30-degree pulse angle, an acquisition time of ~4 seconds, and a relaxation delay of 1-2 seconds.
- ^{13}C NMR: Acquire a proton-decoupled ^{13}C spectrum. A larger number of scans (e.g., 1024 or more) will be necessary compared to the ^1H spectrum due to the low natural abundance of ^{13}C .[12] A DEPT-135 experiment should also be run to differentiate between CH/CH_3 (positive phase) and CH_2 (negative phase) signals; quaternary carbons are absent.
- 2D COSY: Acquire a gradient-selected (gCOSY) or DQF-COSY experiment to map ^1H - ^1H couplings.
- 2D HSQC: Acquire a gradient-selected sensitivity-enhanced HSQC experiment to map one-bond ^1H - ^{13}C correlations.
- 2D HMBC: Acquire a gradient-selected HMBC experiment. Optimize the long-range coupling delay for an average J-coupling of 8 Hz. This will highlight 2- and 3-bond correlations.

Data Interpretation and Structural Assignment

The key to confirmation is matching the observed spectral data to the known structure of fonturacetam hydrazide.

Fonturacetam Hydrazide
(C12H15N3O2)

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Fig. 2: Chemical structure of Fonturacetam Hydrazide.

Predicted ^1H and ^{13}C NMR Spectra

The following tables summarize the predicted chemical shifts and assignments for fonturacetam hydrazide. These predictions are based on standard chemical shift values for similar functional groups and analysis of the molecular structure.[6][15]

Table 1: Predicted ^1H NMR Assignments (400 MHz, DMSO-d6)

Atom #	Label	Predicted Shift (ppm)	Multiplicity	Integration	Rationale
10, 14	H-Ar	~7.35	m	2H	Ortho protons on the phenyl ring.
11, 13	H-Ar	~7.30	m	2H	Meta protons on the phenyl ring.
12	H-Ar	~7.20	m	1H	Para proton on the phenyl ring.
7	H ₇	~4.30	s	2H	-NH ₂ protons, singlet due to slow exchange in DMSO.
6	H ₆	~9.20	s	1H	-NH proton, deshielded by adjacent carbonyl.
4	H ₄	~3.70	m	1H	Methine proton adjacent to phenyl group.
5	H _{5a} , H _{5b}	~3.55, ~3.30	dd, dd	2H	Diastereotopic methylene protons on pyrrolidinone ring.
2	H _{2a} , H _{2b}	~3.95, ~3.80	d, d	2H	Methylene protons adjacent to

Atom #	Label	Predicted Shift (ppm)	Multiplicity	Integration	Rationale
3	H _{3α} , H _{3β}	~2.60, ~2.20	dd, dd 2H	Diastereotopic methylene protons on pyrrolidinone ring.	nitrogen and carbonyl.

Table 2: Predicted ¹³C NMR Assignments (100 MHz, DMSO-d6)

Atom #	Label	Predicted Shift (ppm)	DEPT-135	Rationale
1	C ₁	~173.0	Quaternary (absent)	Pyrrolidinone carbonyl carbon.
8	C ₈	~168.0	Quaternary (absent)	Hydrazide carbonyl carbon.
9	C ₉	~142.0	Quaternary (absent)	Phenyl carbon attached to the ring.
10, 14	C ₁₀ , C ₁₄	~128.5	CH (positive)	Ortho carbons of the phenyl ring.
11, 13	C ₁₁ , C ₁₃	~128.8	CH (positive)	Meta carbons of the phenyl ring.
12	C ₁₂	~126.5	CH (positive)	Para carbon of the phenyl ring.
4	C ₄	~40.0	CH (positive)	Methine carbon of the pyrrolidinone ring.
5	C ₅	~52.0	CH ₂ (negative)	Methylene carbon adjacent to ring nitrogen.
2	C ₂	~48.0	CH ₂ (negative)	Methylene carbon between N and C=O.

| 3 | C₃ | ~35.0 | CH₂ (negative) | Methylene carbon adjacent to C₄. |

2D NMR Correlation Analysis

The final step is to use 2D NMR to connect the assigned nuclei and confirm the molecular skeleton.

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